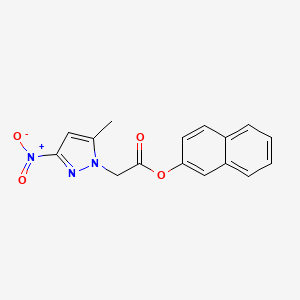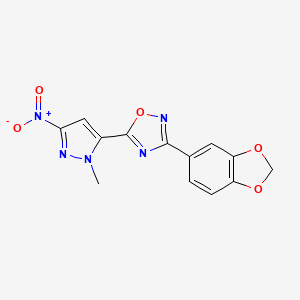![molecular formula C14H14N6O3 B4324352 N-[2-(1H-13-BENZODIAZOL-2-YL)ETHYL]-1-METHYL-3-NITRO-1H-PYRAZOLE-5-CARBOXAMIDE](/img/structure/B4324352.png)
N-[2-(1H-13-BENZODIAZOL-2-YL)ETHYL]-1-METHYL-3-NITRO-1H-PYRAZOLE-5-CARBOXAMIDE
Overview
Description
N-[2-(1H-13-BENZODIAZOL-2-YL)ETHYL]-1-METHYL-3-NITRO-1H-PYRAZOLE-5-CARBOXAMIDE is a complex organic compound that features a benzodiazole moiety linked to a pyrazole ring
Preparation Methods
The synthesis of N-[2-(1H-13-BENZODIAZOL-2-YL)ETHYL]-1-METHYL-3-NITRO-1H-PYRAZOLE-5-CARBOXAMIDE typically involves multiple steps. One common method includes the use of hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) as mediators in the reaction . The reaction is carried out under relatively mild conditions using dimethyl formamide as a solvent .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the nitro group to an amine group.
Substitution: The compound can participate in substitution reactions, particularly at the benzodiazole and pyrazole rings.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-[2-(1H-13-BENZODIAZOL-2-YL)ETHYL]-1-METHYL-3-NITRO-1H-PYRAZOLE-5-CARBOXAMIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[2-(1H-13-BENZODIAZOL-2-YL)ETHYL]-1-METHYL-3-NITRO-1H-PYRAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets. The benzodiazole moiety can interact with various enzymes and receptors, potentially inhibiting their activity. The nitro group can undergo reduction to form reactive intermediates that can further interact with biological molecules.
Comparison with Similar Compounds
Similar compounds include other benzodiazole and pyrazole derivatives. For example:
N-(1H-1,3-benzodiazol-2-yl)benzenesulfonamide: This compound also features a benzodiazole moiety and is studied for its biological activities.
N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)substituted formimidoyl: Another compound with a similar structure, used in antimicrobial research.
N-[2-(1H-13-BENZODIAZOL-2-YL)ETHYL]-1-METHYL-3-NITRO-1H-PYRAZOLE-5-CARBOXAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-[2-(1H-benzimidazol-2-yl)ethyl]-2-methyl-5-nitropyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N6O3/c1-19-11(8-13(18-19)20(22)23)14(21)15-7-6-12-16-9-4-2-3-5-10(9)17-12/h2-5,8H,6-7H2,1H3,(H,15,21)(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORKWEZXLZOFSOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)[N+](=O)[O-])C(=O)NCCC2=NC3=CC=CC=C3N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-({5-[(4-HYDROXYPHENYL)METHYL]-4-METHYL-1H-IMIDAZOL-2-YL}SULFANYL)-N-(5-METHYL-12-OXAZOL-3-YL)ACETAMIDE](/img/structure/B4324275.png)

![(1R,2R)-1-[methyl-[2-(4-methylphenoxy)ethyl]amino]spiro[1,2-dihydroindene-3,4'-piperidine]-2-ol](/img/structure/B4324296.png)
![1-[1-(4-CHLORO-3-NITROPHENYL)-6-METHOXY-1H,2H,3H,4H,9H-PYRIDO[3,4-B]INDOL-2-YL]-2-PHENYLETHAN-1-ONE](/img/structure/B4324305.png)
![2-AMINO-4-[4-(1H-1,3-BENZIMIDAZOL-1-YLMETHYL)-5-METHYL-2-THIENYL]-1-(3-NITROPHENYL)-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE](/img/structure/B4324306.png)
![1-[4-(ADAMANTAN-1-YL)PIPERAZIN-1-YL]-2-({5-[(4-HYDROXYPHENYL)METHYL]-4-METHYL-1H-IMIDAZOL-2-YL}SULFANYL)ETHAN-1-ONE](/img/structure/B4324312.png)
![N-{4-[chloro(difluoro)methoxy]phenyl}-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetamide](/img/structure/B4324317.png)
![2-({5-[(4-HYDROXYPHENYL)METHYL]-4-METHYL-1H-IMIDAZOL-2-YL}SULFANYL)-N-(4-PHENYL-13-THIAZOL-2-YL)ACETAMIDE](/img/structure/B4324318.png)
![1-[2-(ADAMANTAN-1-YL)-5-(3-BROMOPHENYL)-2-METHYL-2,3-DIHYDRO-1,3,4-OXADIAZOL-3-YL]ETHAN-1-ONE](/img/structure/B4324326.png)

![3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-(3-methoxybenzyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B4324339.png)
![METHYL 4-[({3-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-1,2,4-OXADIAZOL-5-YL}FORMAMIDO)METHYL]BENZOATE](/img/structure/B4324344.png)

![3-[(BENZENESULFONYL)METHYL]-N-[(3-METHOXYPHENYL)METHYL]-1,2,4-OXADIAZOLE-5-CARBOXAMIDE](/img/structure/B4324364.png)
